N'-[(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide
Overview
Description
N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is a small molecule inhibitor drug used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. It has a molecular formula of C10H14ClN5O2 and a molecular weight of 271.7 g/mol.
Preparation Methods
The synthesis of N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using oxalyl chloride in methanol, which rapidly deprotects N-Boc substrates with good-to-excellent yields .
Chemical Reactions Analysis
N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxalyl chloride, methanol, and various reducing agents.
Scientific Research Applications
N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is primarily used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. It is also used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis.
Biology: In studies related to cell biology and molecular biology.
Medicine: As a therapeutic agent in cancer treatment.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide involves inhibiting specific molecular targets and pathways involved in cancer cell proliferation. It binds to and inhibits the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells.
Comparison with Similar Compounds
N’-(1E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Indole derivatives: These compounds also exhibit various biological activities and are used in the treatment of cancer and other diseases.
Other pyrimidine derivatives: These compounds share a similar core structure but may have different functional groups and biological activities.
Properties
IUPAC Name |
tert-butyl N-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKZYJEZUFSMT-SYZQJQIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(N=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=C(N=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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